Thiamine

Overview

Description

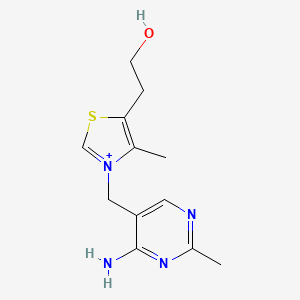

Thiamine (vitamin B1) is a water-soluble vitamin essential for carbohydrate metabolism, neural function, and energy production. Its active form, this compound pyrophosphate (TPP), serves as a coenzyme for enzymes like transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase, critical for the citric acid cycle and pentose phosphate pathway . Structurally, this compound comprises a pyrimidine ring linked to a thiazole moiety via a methylene bridge, with a hydroxyethyl side chain on the thiazole ring . Deficiency leads to disorders such as beriberi and Wernicke-Korsakoff syndrome, emphasizing its physiological importance .

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains the primary industrial method for thiamine production, particularly for pharmaceutical-grade compounds. Modern techniques prioritize safety, yield, and product consistency.

Hydrochloric Acid-Based Preparation

A patented method (CN103387573A) avoids toxic reagents like chlorsulfonic acid by utilizing concentrated hydrochloric acid to generate hydrogen chloride gas (HCl). The process involves three stages:

-

HCl Gas Production : Heating 31% concentrated hydrochloric acid to 110°C volatilizes HCl, which is then cooled, dried with sulfuric acid, and dehydrated .

-

Acidic Methanol Solution : Dried HCl is dissolved in methanol to achieve a 33% hydrogen chloride concentration .

-

This compound Hydrochloride Formation : The acidic methanol is reacted with this compound mononitrate in methanol under controlled temperatures (0–70°C). Post-reaction cooling to 10°C precipitates this compound hydrochloride, which is filtered, washed, and dried .

Advantages Over Traditional Methods :

-

Eliminates hypertoxic chlorsulfonic acid, reducing explosion risks .

-

Higher HCl utilization (90% vs. 60–70% in traditional methods) .

-

Improved tap density (0.55–0.60 g/mL vs. 0.45–0.50 g/mL) and stable chloride content (20.6–21.0% vs. 19.5–21.5%) .

Table 1: Comparative Performance of HCl-Based vs. Traditional Methods

| Parameter | HCl-Based Method | Traditional Method |

|---|---|---|

| Tap Density (g/mL) | 0.55–0.60 | 0.45–0.50 |

| Chloride Content (%) | 20.6–21.0 | 19.5–21.5 |

| Reaction Safety | High | Low |

Radiochemical Labeling for PET Imaging

A specialized synthesis route produces ¹¹C-labeled this compound for positron emission tomography (PET). Key steps include:

-

Pd⁰-Mediated C-Methylation : Introducing ¹¹C-methyl groups into a thiazole precursor .

-

Benzylation : Coupling the labeled thiazole with 5-(bromomethyl)pyrimidine .

-

Prodrug Synthesis : Converting ¹¹C-thiamine to ¹¹C-fursultiamine via disulfide formation .

Performance Metrics :

Biosynthetic Pathways

Bacterial this compound biosynthesis involves independent formation of thiazole (THZ-P) and pyrimidine (HMP-PP) moieties, followed by coupling to form this compound monophosphate (ThMP).

Thiazole Biosynthesis

-

E. coli Pathway : Tyrosine, cysteine, and 1-deoxy-D-xylulose 5-phosphate (DXP) undergo oxidative condensation using ThiF, ThiS, ThiG, ThiH, and IscS enzymes .

-

B. subtilis Pathway : Glycine oxidase (ThiO) replaces ThiH, utilizing glycine to form dehydroglycine .

Pyrimidine Biosynthesis

-

Hydroxymethyl pyrimidine synthase (ThiC) converts aminoimidazole ribotide (AIR) to HMP-P, which ThiD phosphorylates to HMP-PP .

Coupling and Activation

-

This compound phosphate synthase (ThiE) links THZ-P and HMP-PP to form ThMP .

-

Thiamin phosphate kinase (ThiL) phosphorylates ThMP to active this compound diphosphate (ThDP) .

Table 2: Key Enzymes in Bacterial this compound Biosynthesis

| Enzyme | Function | Organism | PDB Identifier |

|---|---|---|---|

| ThiC | Converts AIR to HMP-P | C. crescentus | 3EPM |

| ThiE | Couples THZ-P and HMP-PP | B. subtilis | 1G69 |

| ThiF | Adenylates ThiS | E. coli | 1ZUD |

Salvage Pathways

Bacteria recycle this compound degradation products (e.g., formyl aminopyrimidine) via:

Comparative Analysis of Preparation Methods

Chemical vs. Biosynthetic Routes

| Criteria | Chemical Synthesis | Biosynthesis |

|---|---|---|

| Scalability | High (industrial) | Moderate (lab) |

| Environmental Impact | Moderate waste | Low waste |

| Cost | Low | High (enzyme use) |

| Application | Pharmaceuticals | Research tools |

Industrial Considerations

Chemical Reactions Analysis

Enzymatic Reactions Mediated by Thiamine Diphosphate (ThDP)

ThDP, the active coenzyme form of this compound, facilitates critical biochemical transformations through its thiazole ring. The mechanism involves ylide formation , where the thiazole C2 proton is deprotonated to generate a nucleophilic carbanion. This intermediate participates in:

Decarboxylation Reactions

ThDP-dependent enzymes catalyze α-keto acid decarboxylation, enabling energy production in central metabolic pathways:

| Enzyme System | Reaction Catalyzed | Biological Role |

|---|---|---|

| Pyruvate dehydrogenase | Pyruvate → Acetyl-CoA | Links glycolysis to TCA cycle |

| α-Ketoglutarate dehydrogenase | α-KG → Succinyl-CoA | TCA cycle intermediate conversion |

| Branched-chain α-keto acid dehydrogenase | BCAA catabolism | Amino acid metabolism |

Mechanistic Steps :

-

Nucleophilic attack : ThDP's ylide attacks the carbonyl carbon of α-keto acids.

-

Decarboxylation : CO₂ release forms an enamine intermediate.

-

Proton transfer : Stabilization via electron delocalization into the thiazole ring.

-

Product release : Regeneration of ThDP yields acetyl-CoA or other products .

Degradation Pathways and Stability

This compound is sensitive to heat, pH, and reactive chemicals. Degradation kinetics differ between its common salts:

Comparative Degradation Kinetics of this compound Salts

| Parameter | This compound Mononitrate (TMN) | This compound Chloride HCl (TClHCl) |

|---|---|---|

| Degradation order | First-order | First-order |

| Activation energy (Eₐ) | 21–25 kcal/mol | 21–32 kcal/mol |

| Solution pH range | 5.36–6.96 | 1.12–3.59 |

| Stability at 80°C (5d) | 32% remaining (27 mg/mL) | 94% remaining (27 mg/mL) |

Key findings :

-

TMN degrades faster due to higher pH and weaker hydrogen bonding .

-

TClHCl degradation produces intense color/odor changes despite lower vitamin loss .

-

Sulfite-induced cleavage : Sulfites attack the methylene bridge, splitting this compound into pyrimidine and thiazole fragments .

Degradation pathways :

-

Alkaline oxidation : Converts this compound to thiochrome, a fluorescent compound used in analytical assays .

Stability in Pharmaceutical Formulations

This compound salts exhibit variable stability in solid dispersions:

| Polymer Matrix | Effect on TMN Stability | Effect on TClHCl Stability |

|---|---|---|

| PVP | ↑ Degradation (kinetic interaction) | Moderate stabilization |

| PEC | ↓ Degradation (hydrogen bonding) | Enhanced stabilization |

Lower glass transition temperatures () in PEC matrices reduce molecular mobility, improving stability .

Non-Enzymatic Reactivity

-

Maillard reaction : this compound reacts with reducing sugars/amino acids, contributing to food flavor/color .

-

Oxidation : Forms disulfides (this compound disulfide) under oxidative conditions .

This compound’s chemical behavior underpins its biological indispensability and industrial challenges. Its labile nature necessitates careful handling in food and pharmaceutical applications, while its enzymatic mechanisms highlight evolutionary optimization for energy metabolism. Ongoing research focuses on stabilizing this compound derivatives and exploiting ThDP-dependent enzymes for biocatalysis .

Scientific Research Applications

Thiamine has a wide range of applications in scientific research:

Medicine: Used to treat and prevent this compound deficiency disorders such as beriberi and Wernicke encephalopathy.

Industry: Added to fortified foods and dietary supplements to ensure adequate intake of this essential vitamin.

Mechanism of Action

Thiamine exerts its effects primarily through its active form, this compound pyrophosphate. This coenzyme is involved in several key metabolic pathways, including the decarboxylation of pyruvic acid and alpha-ketoacids. This compound pyrophosphate acts as a cofactor for enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, which are crucial for energy production and the synthesis of nucleic acids and fatty acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiamine derivatives and analogs exhibit distinct biochemical properties due to structural modifications. Below is a detailed comparison:

This compound Hydrochloride vs. This compound Pyrophosphate

Key Findings :

- TPP’s pyrophosphate group enhances metal-binding capacity but reduces stability compared to this compound hydrochloride .

- Both compounds show concentration-dependent biphasic effects on antioxidant activity in tea extracts, with high doses paradoxically reducing chelation .

This compound Derivatives with Modified Rings

Modifications to the thiazole or pyrimidine rings alter binding affinities and metabolic roles:

- Thiophenyl derivatives (compounds 2, 3) : 30-fold increase in dissociation constant (KD) compared to this compound, weakening binding to transport protein ThiT .

- Phenyl derivatives (compounds 5, 6) : 2000–4000-fold increase in KD, rendering them ineffective in this compound transport systems .

Implication : Aromatic ring substitutions disrupt π–π stacking interactions with ThiT’s Trp34 residue, critical for this compound uptake .

Stability and Degradation Kinetics

This compound stability varies with pH, temperature, and structural form:

Key Insight : Both forms degrade faster at higher temperatures and concentrations, with hydrochloride being marginally more stable .

Biomarker Relevance in Deficiency Assessment

Research Gap: Harmonizing ThDP and ETKAC metrics is critical for accurate deficiency diagnosis .

Clinical and Industrial Implications

- Critical Care : this compound supplementation in critically ill patients may improve survival in myocardial infarction, though multicenter trials are needed for validation .

- Nutritional Trends: Declining this compound intake in populations (e.g., South Korea) correlates with rising non-communicable diseases, urging targeted supplementation strategies .

Biological Activity

Thiamine, also known as Vitamin B1, is an essential water-soluble vitamin that plays a crucial role in various biochemical processes in the human body. Its biological activity is primarily linked to its function as a coenzyme in carbohydrate metabolism, but it also exhibits significant non-coenzymatic roles that impact cellular signaling and health.

Key Functions of this compound

-

Cofactor in Metabolism :

- This compound is converted into this compound diphosphate (TDP), which serves as a cofactor for several key enzymes involved in carbohydrate metabolism, including:

- Non-coenzymatic Roles :

Biological Activity and Mechanisms

This compound's biological activity can be categorized into several mechanisms:

1. Energy Metabolism

This compound is vital for the conversion of carbohydrates into energy. Its deficiency can lead to metabolic disorders such as Wernicke-Korsakoff syndrome, often seen in chronic alcoholics due to impaired absorption and utilization of this compound .

2. Neurological Function

This compound is crucial for maintaining the integrity of nerve membranes and synthesizing neurotransmitters. It supports myelin sheath formation, which is essential for proper nerve signal transmission . Studies have shown that this compound supplementation can improve cognitive function in individuals with deficiencies .

3. Antimicrobial Activity

Recent research has highlighted this compound's potential role in combating malaria. The enzyme this compound pyrophosphokinase (TPK) converts this compound into its active form, which is necessary for Plasmodium species survival. Inhibiting TPK has been explored as a strategy for developing antimalarial drugs .

Case Study: Alcohol Dependence Syndrome

A study involving patients with alcohol dependence syndrome revealed significant improvements in cognitive function after this compound supplementation. Patients exhibited resolution of psychomotor activities within weeks of treatment, emphasizing this compound's role in neurological health .

Research Findings on this compound Deficiency

- A systematic review indicated that this compound deficiency leads to severe metabolic disruptions, particularly affecting glucose metabolism and neurological functions. Supplementation was shown to restore normal metabolic activities and improve clinical outcomes in deficient populations .

Data Tables

| Function | Role of this compound | Implications |

|---|---|---|

| Energy Metabolism | Cofactor for pyruvate dehydrogenase | Essential for ATP production |

| Neurological Health | Supports myelin synthesis | Improves cognitive function |

| Antimicrobial Activity | Targeting Plasmodium metabolism | Potential antimalarial drug development |

| Non-coenzymatic Signaling | Modulates ion channels | Influences nerve impulse transmission |

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWCGZRTZMZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N4OS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220251 | |

| Record name | Thiamine ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid | |

| Record name | Thiamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-16-6, 59-43-8 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ABT0J945J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.